Ethyl 2-cyano-2-(2-cyanophenyl)acetate Ethyl 2-cyano-2-(2-cyanophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 86369-35-9
VCID: VC8421586
InChI: InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-6-4-3-5-9(10)7-13/h3-6,11H,2H2,1H3
SMILES: CCOC(=O)C(C#N)C1=CC=CC=C1C#N
Molecular Formula: C12H10N2O2
Molecular Weight: 214.22 g/mol

Ethyl 2-cyano-2-(2-cyanophenyl)acetate

CAS No.: 86369-35-9

Cat. No.: VC8421586

Molecular Formula: C12H10N2O2

Molecular Weight: 214.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-2-(2-cyanophenyl)acetate - 86369-35-9

Specification

CAS No. 86369-35-9
Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
IUPAC Name ethyl 2-cyano-2-(2-cyanophenyl)acetate
Standard InChI InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-6-4-3-5-9(10)7-13/h3-6,11H,2H2,1H3
Standard InChI Key RZCYXJJZVNFIHF-UHFFFAOYSA-N
SMILES CCOC(=O)C(C#N)C1=CC=CC=C1C#N
Canonical SMILES CCOC(=O)C(C#N)C1=CC=CC=C1C#N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl 2-cyano-2-(2-cyanophenyl)acetate features a central acetamide backbone substituted with two cyano groups: one at the α-position of the ester and another on the ortho position of the phenyl ring. The presence of dual electron-withdrawing cyano groups (CN-\text{C}\equiv\text{N}) significantly influences the compound’s electronic and steric profile, enhancing its reactivity in nucleophilic and cyclization reactions.

The molecular structure is defined by the following components:

  • Ester group: Ethoxycarbonyl (COOEt-\text{COOEt}) at the β-position.

  • Cyano groups: One at the α-carbon (CN-\text{CN}) and another on the adjacent phenyl ring.

Table 1: Molecular Properties of Ethyl 2-Cyano-2-(2-Cyanophenyl)acetate

PropertyValue
CAS Number86369-35-9
Molecular FormulaC12H10N2O2\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight214.22 g/mol
Exact Mass214.0743 g/mol
XLogP31.93 (estimated)

Systematic Nomenclature

The compound is named according to IUPAC guidelines as follows:

  • Root: Acetic acid (ethanoyloxy).

  • Substituents:

    • A cyano group at the α-carbon (position 2).

    • A 2-cyanophenyl group attached to the same carbon.

  • Esterification: Ethyl ester at the carboxylic acid terminus.

Alternative names include ethyl α-cyano-o-cyanophenylacetate and benzeneacetic acid, 2-cyano-, ethyl ester .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most efficient synthetic route, reported by Beugelmans et al., involves a base-mediated condensation reaction under irradiation .

Reaction Scheme:

Ethyl cyanoacetate+2-CyanobenzaldehydeNH4ClKOtBu, IrradiationEthyl 2-cyano-2-(2-cyanophenyl)acetate\text{Ethyl cyanoacetate} + \text{2-Cyanobenzaldehyde} \xrightarrow[\text{NH}_4\text{Cl}]{\text{KOtBu, Irradiation}} \text{Ethyl 2-cyano-2-(2-cyanophenyl)acetate}

Conditions:

  • Base: Potassium tert-butoxide (KOtBu\text{KOtBu}).

  • Catalyst: Ammonium chloride (NH4Cl\text{NH}_4\text{Cl}).

  • Solvent: Liquid ammonia.

  • Time: 2 hours.

  • Yield: 90%.

The reaction proceeds via a Knoevenagel condensation mechanism, where the α-hydrogen of ethyl cyanoacetate is deprotonated by the strong base, forming an enolate that attacks the carbonyl carbon of 2-cyanobenzaldehyde. Subsequent elimination of water yields the α,β-unsaturated nitrile intermediate, which undergoes further stabilization .

Table 2: Optimized Synthesis Parameters

ParameterDetail
TemperatureAmbient (irradiation-assisted)
Key ReagentsKOtBu,NH4Cl\text{KOtBu}, \text{NH}_4\text{Cl}
PurificationRecrystallization or chromatography

Industrial Production Considerations

While industrial-scale data are scarce, process intensification strategies could involve:

  • Continuous-flow reactors to enhance irradiation efficiency.

  • Solvent recycling to reduce waste in ammonia-based systems.

  • Catalyst recovery for cost-effective scaling.

Physicochemical Properties

Spectroscopic Profiles

  • IR Spectroscopy: Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O).

  • NMR (1H^1\text{H}):

    • δ 1.3 ppm (t, 3H, OCH2CH3-\text{OCH}_2\text{CH}_3 ).

    • δ 4.2 ppm (q, 2H, OCH2-\text{OCH}_2 ).

    • δ 7.5–8.1 ppm (m, 4H, aromatic).

Chemical Reactivity and Applications

Nucleophilic Substitution

The electron-deficient α-carbon facilitates nucleophilic attack, enabling:

  • Alkylation: Formation of quaternary carbon centers.

  • Cyclization: Intramolecular reactions to form pyridine or pyrimidine derivatives .

Reduction and Oxidation

  • Reduction: LiAlH₄ converts cyano groups to amines, yielding diamino esters.

  • Oxidation: HNO₃ or KMnO₄ oxidizes the ester to a dicarboxylic acid.

Applications in Heterocyclic Synthesis

The compound’s dual cyano groups make it a precursor for:

  • Antibiotics: Pyridone scaffolds via cyclocondensation .

  • Agrochemicals: Thiazole derivatives for pesticidal activity.

Comparative Analysis with Related Compounds

Ethyl 2-(2-Cyanophenyl)acetate (CAS 67237-76-7)

  • Structural Difference: Lacks the α-cyano group.

  • Reactivity: Less electrophilic at the α-carbon, limiting nucleophilic substitution.

Methyl 2-Cyano-2-(4-cyanophenyl)acetate

  • Substitution Pattern: Para-cyanophenyl group reduces steric hindrance.

  • Applications: Preferable in linear polymer synthesis due to symmetry.

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